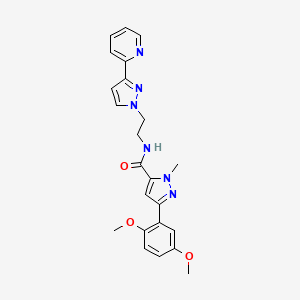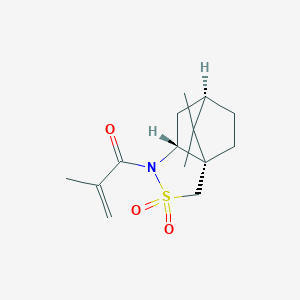![molecular formula C20H18FNO3S B2397184 1'-(2-((4-fluorofenil)tio)acetil)-3H-espiro[isobenzofurano-1,3'-piperidin]-3-ona CAS No. 1705308-97-9](/img/structure/B2397184.png)
1'-(2-((4-fluorofenil)tio)acetil)-3H-espiro[isobenzofurano-1,3'-piperidin]-3-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’-(2-((4-fluorophenyl)thio)acetyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one is a complex organic compound with potential applications in various scientific fields. This compound features a spiro structure, which is a unique arrangement where two rings are connected through a single atom. The presence of a fluorophenyl group adds to its chemical diversity, making it an interesting subject for research in medicinal chemistry and material science.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The presence of the fluorophenyl group can enhance its interaction with biological targets.
Medicine: Explored for its potential as a drug candidate. The spiro structure can impart unique pharmacokinetic properties, making it a promising lead compound for drug development.
Industry: Used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(2-((4-fluorophenyl)thio)acetyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-fluorothiophenol with an appropriate acylating agent to introduce the thioacetyl group. This intermediate is then reacted with a spiro[isobenzofuran-1,3’-piperidin]-3-one derivative under controlled conditions to form the final product. The reaction conditions often include the use of organic solvents like ethanol or methanol and may require catalysts to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of more efficient catalysts. The scalability of the synthesis would also be a key consideration, ensuring that the process can be adapted for large-scale production without significant loss of efficiency or purity.
Análisis De Reacciones Químicas
Types of Reactions
1’-(2-((4-fluorophenyl)thio)acetyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one can undergo various chemical reactions, including:
Oxidation: The thioacetyl group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the spiro structure can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Ammonia, thiols, alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Mecanismo De Acción
The mechanism of action of 1’-(2-((4-fluorophenyl)thio)acetyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one is not fully understood, but it is believed to involve interaction with specific molecular targets in cells. The fluorophenyl group can enhance binding affinity to certain proteins or enzymes, potentially inhibiting their activity. The spiro structure may also play a role in stabilizing the compound within biological systems, allowing it to exert its effects more efficiently .
Comparación Con Compuestos Similares
Similar Compounds
4-(4-fluorophenyl)-1,3-thiazol-2-amine: Shares the fluorophenyl group but has a different core structure.
5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol: Contains a thiazole ring and a fluorophenyl group, similar in some aspects but with distinct chemical properties.
Uniqueness
1’-(2-((4-fluorophenyl)thio)acetyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one is unique due to its spiro structure, which is less common in organic compounds. This structure can impart unique physical and chemical properties, making it a valuable compound for various applications. The combination of the spiro structure with the fluorophenyl group further enhances its potential for interaction with biological targets, setting it apart from other similar compounds .
Propiedades
IUPAC Name |
1'-[2-(4-fluorophenyl)sulfanylacetyl]spiro[2-benzofuran-3,3'-piperidine]-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO3S/c21-14-6-8-15(9-7-14)26-12-18(23)22-11-3-10-20(13-22)17-5-2-1-4-16(17)19(24)25-20/h1-2,4-9H,3,10-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYKLQPYSFFNCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C1)C(=O)CSC3=CC=C(C=C3)F)C4=CC=CC=C4C(=O)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]quinoxaline](/img/structure/B2397103.png)
![5-Chloro-2-[1-(2-chlorophenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2397104.png)

![7-benzyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B2397108.png)
![N-({1-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]piperidin-4-yl}methyl)-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2397111.png)


![6'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-amine](/img/structure/B2397115.png)

![2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2397117.png)


![2-{4-[(4-benzylpiperidin-1-yl)carbonyl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine](/img/structure/B2397124.png)
